molecular formula C20H26N6O B2716154 Cyclohexyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021223-57-3

Cyclohexyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2716154
CAS RN: 1021223-57-3
M. Wt: 366.469
InChI Key: RKUBPDWLZKPJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “Cyclohexyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone”, there are related studies on the synthesis of similar compounds. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Synthesis and Evaluation for Anticancer Activity

Cyclohexyl compounds, including those with structures similar to Cyclohexyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone, have been synthesized and evaluated for their anticancer activities. Kumar et al. (2013) conducted a study where various cyclohexanamine derivatives were synthesized and screened for their anticancer efficacy against different cancer cell lines, such as breast, lung, colon, ovary, and liver cancer cells. This research highlights the potential of cyclohexyl-based compounds in developing new anticancer drugs (Kumar, Kumar, Roy, & Sondhi, 2013).

Synthesis of Cyclic Dipeptidyl Ureas

In the study by Sañudo et al. (2006), cyclohexyl isocyanide was used in the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. These compounds, involving cyclohexyl groups, represent a novel class of pseudopeptidic triazines composed of different amino acids. This research contributes to the field of synthetic chemistry, particularly in the development of new cyclic compounds (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Antimicrobial and Antioxidant Activity

Research conducted by Rusnac et al. (2020) focused on the synthesis of compounds including cyclohexyl derivatives and their evaluation for antimicrobial and antioxidant activities. They found that some synthesized compounds exhibited moderate antifungal activity, indicating the potential use of cyclohexyl-based compounds in antibacterial and antifungal areas (Rusnac, Botnaru, Barba, Petrenko, Chumakov, & Gulea, 2020).

Discovery of Potent Antagonists

Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), where compounds similar to Cyclohexyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone were studied. This research provides insight into the design of new compounds for targeting specific receptors, which is crucial in drug discovery and development (Romero, Hastings, Moningka, Guo, Wang, Di Salvo, Lei, Trusca, Deng, Tong, Terebetski, Ball, & Ujjainwalla, 2012).

properties

IUPAC Name

cyclohexyl-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c27-20(16-6-2-1-3-7-16)26-14-12-25(13-15-26)19-10-9-18(23-24-19)22-17-8-4-5-11-21-17/h4-5,8-11,16H,1-3,6-7,12-15H2,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUBPDWLZKPJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

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